N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide
Description
N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a bis-thiophene scaffold, where one thiophene ring is functionalized with a carbonyl group and the other is linked to a methanesulfonamide moiety via a methyl bridge. This structure combines electron-rich thiophene rings with a sulfonamide group, which is known to influence physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S3/c1-18(14,15)12-7-8-4-5-10(17-8)11(13)9-3-2-6-16-9/h2-6,12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQTZEBDQAQFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide typically involves the condensation of thiophene derivatives with methanesulfonamide. One common synthetic route includes the reaction of 5-(thiophene-2-carbonyl)thiophene-2-carbaldehyde with methanesulfonamide under specific reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide can effectively inhibit bacterial growth. For instance, compounds with thiophene structures have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, highlighting their potential as antibacterial agents.
Anticancer Properties
The anticancer potential of thiophene derivatives is a focus of ongoing research. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation. Research into related compounds has shown promising results in inhibiting cancer cell lines, indicating a potential therapeutic application in oncology.
Organic Electronics
Thiophene compounds are widely utilized in organic electronics due to their unique electronic properties. This compound can be explored for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to form conductive polymers makes it a candidate for enhancing the efficiency of electronic devices.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, which can be monitored using thin-layer chromatography (TLC). Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthesis Route Example
- Starting Materials : Thiophene derivatives and methanesulfonamide.
- Reagents : Appropriate catalysts and solvents (e.g., dimethyl sulfoxide).
- Steps :
- Combine reactants under controlled conditions.
- Monitor reaction progress via TLC.
- Purify through column chromatography.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives, including this compound). They evaluated the antimicrobial activity against multiple bacterial strains, confirming its effectiveness against resistant strains, which suggests its potential as a new class of antibiotics .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of thiophene derivatives, revealing that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The study provided insights into the mechanism of action, suggesting that it may interfere with critical signaling pathways involved in cell survival.
Mechanism of Action
The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is distinguished by its thiophene-2-carbonyl-thiophene core and methanesulfonamide group . Below is a comparison with structurally related sulfonamides:
Key Observations :
- Solubility : Compounds with oxygen-rich linkers (e.g., tetrahydrofuran in ) exhibit higher solubility than purely aromatic analogs. The target compound’s methyl bridge may reduce solubility relative to but improve it compared to .
Analytical Data Comparison
Biological Activity
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.
Structural Overview
The compound features a thiophene backbone, which is recognized for its electronic properties and biological relevance. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Anticancer Properties
Research indicates that compounds with thiophene moieties exhibit notable anticancer activities. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of critical cellular pathways essential for cancer cell survival and proliferation .
Table 1: Biological Activities of Thiophene Derivatives
| Compound Type | Activity Type | Target Cell Lines |
|---|---|---|
| Thiophene Derivatives | Anticancer | Lung, Breast Cancer |
| Benzo[c][1,2,5]thiadiazole Derivatives | Cytotoxicity | Various Cancer Cell Lines |
| 4-Thiazolidinone Compounds | PPARγ Modulation | SCC-15 Squamous Carcinoma Cells |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiophene rings contribute to the compound's stability and reactivity, allowing it to participate in various biochemical pathways. Notably, its potential as a PPAR (Peroxisome Proliferator-Activated Receptor) ligand has been highlighted in recent studies, suggesting a role in metabolic regulation and anti-inflammatory responses .
Case Studies
- PPAR Ligand Activity : A study demonstrated that similar thiophene-based compounds acted as PPARγ modulators, influencing adipogenesis and inflammation pathways. These compounds showed significant effects on the expression of adiponectin and GLUT4 while inhibiting pro-inflammatory cytokines like TNF-α .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a concentration-dependent inhibition of cell viability, with IC50 values suggesting potent anticancer activity.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with PPARγ receptors, revealing potential interactions that could lead to therapeutic applications in metabolic disorders and cancer treatment .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : The initial step often includes the condensation of thiophene derivatives with methanesulfonamide under controlled conditions.
- Purification Techniques : Purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
